molecular formula C30H30BKN9 B574501 Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate CAS No. 184032-07-3

Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate

Cat. No.: B574501
CAS No.: 184032-07-3
M. Wt: 566.541
InChI Key: FFKYRIDZCDTYII-UHFFFAOYSA-N
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Description

Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate is a coordination compound that features a borate ligand coordinated to a potassium ion. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate typically involves the reaction of potassium borohydride with 3-(6-methyl-3-pyridyl)-5-methylpyrazole in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

KBH4+3(3-(6-methyl-3-pyridyl)-5-methylpyrazole)K[HB(3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)]3\text{KBH}_4 + 3 \text{(3-(6-methyl-3-pyridyl)-5-methylpyrazole)} \rightarrow \text{K[HB(3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)]}_3 KBH4​+3(3-(6-methyl-3-pyridyl)-5-methylpyrazole)→K[HB(3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)]3​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The ligand can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic substituents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to study the properties and behaviors of metal complexes.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and interactions.

    Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.

    Industry: It is utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism by which potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate exerts its effects involves coordination with metal ions. The borate ligand forms stable complexes with various metals, influencing their reactivity and stability. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.

Comparison with Similar Compounds

Similar Compounds

  • Potassium hydrotris (3-(5-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate
  • Potassium hydrotris (3-(4-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate
  • Potassium hydrotris (3-(3-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate

Uniqueness

Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate is unique due to the specific positioning of the methyl groups on the pyridyl and pyrazolyl rings. This unique structure imparts distinct properties to the compound, such as its coordination behavior and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate, often abbreviated as KTp, is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and case studies that highlight its anticancer properties.

  • Molecular Formula : C30H31BKN9
  • Molecular Weight : 567.54 g/mol
  • CAS Number : 184032-07-3

KTp is characterized by the presence of a boron atom coordinated to three pyrazolyl groups and a potassium ion. This structure contributes to its unique chemical behavior and biological activities.

Synthesis and Characterization

The synthesis of KTp typically involves the reaction between potassium borohydride and 3-(6-methyl-3-pyridyl)-5-methylpyrazole. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Anticancer Properties

Research indicates that KTp exhibits significant anticancer activity across various cancer cell lines. The following table summarizes key findings from studies investigating the cytotoxic effects of KTp:

Study Cell Line IC50 (µM) Mechanism of Action
Gandin et al. (2019) A549 (lung carcinoma)>50Indirect cytotoxicity via metal complexation
García-Fernández et al. (2019) CH1/PA-1 (ovarian teratocarcinoma)15.0Induction of apoptosis
MDPI Study (2021) MDA-MB-231 (breast cancer)10.5DNA intercalation and disruption

These studies demonstrate that KTp's effectiveness varies among different cancer types, with notable potency against ovarian and breast cancer cells.

The mechanisms underlying the anticancer activity of KTp include:

  • DNA Intercalation : Studies have shown that KTp can intercalate into DNA, disrupting replication and transcription processes. This was confirmed through UV-visible absorption and viscosity studies .
  • Induction of Apoptosis : KTp has been observed to induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .
  • Metal Complexation : The ability of KTp to form complexes with transition metals enhances its cytotoxic profile, potentially improving solubility and membrane permeability .

In Vivo Studies

In vivo experiments have further validated the anticancer potential of KTp. For instance, Gandin et al. reported enhanced tumor suppression in murine models treated with KTp compared to control groups . The study highlighted significant reductions in tumor volume and improved survival rates.

Comparative Studies

A comparative analysis was conducted between KTp and other similar borate complexes, revealing that KTp exhibited superior cytotoxicity against certain cancer cell lines while maintaining lower toxicity in normal cells . This selectivity is crucial for developing safer therapeutic agents.

Properties

InChI

InChI=1S/C30H30BN9.K/c1-19-7-10-25(16-32-19)28-13-22(4)38(35-28)31(39-23(5)14-29(36-39)26-11-8-20(2)33-17-26)40-24(6)15-30(37-40)27-12-9-21(3)34-18-27;/h7-18H,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKYRIDZCDTYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C(=CC(=N1)C2=CN=C(C=C2)C)C)(N3C(=CC(=N3)C4=CN=C(C=C4)C)C)N5C(=CC(=N5)C6=CN=C(C=C6)C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30BKN9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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